molecular formula C9H15BrN2S B7575445 N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine

N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine

Cat. No.: B7575445
M. Wt: 263.20 g/mol
InChI Key: ARJQVRZODMXPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is an organic compound featuring a brominated thiophene ring attached to a butane-1,4-diamine backbone

Properties

IUPAC Name

N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2S/c10-8-5-9(13-7-8)6-12-4-2-1-3-11/h5,7,12H,1-4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJQVRZODMXPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CNCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to produce 4-bromothiophene-2-carbaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with butane-1,4-diamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production methods for N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium azide or Grignard reagents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromophenyl)methyl]butane-1,4-diamine: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-[(4-chlorothiophen-2-yl)methyl]butane-1,4-diamine: Similar structure but with a chlorine atom instead of a bromine atom.

    N-[(4-bromothiophen-2-yl)methyl]pentane-1,5-diamine: Similar structure but with a pentane-1,5-diamine backbone instead of butane-1,4-diamine.

Uniqueness

N’-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.